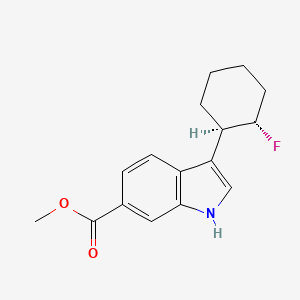
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, benzimidazole analogs have been synthesized using condensation . The structures of the synthesized compounds were confirmed using IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .
Molecular Structure Analysis
The molecular structure of “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide” includes a benzofuran ring, a thiazole ring, and a nitrobenzamide group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide” are not available, similar compounds have been studied . For example, substituted benzofuran-2-yl)(phenyl)methanone analogs were synthesized by condensation .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
One significant application in scientific research for compounds similar to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide is in exploring anticonvulsant properties. Studies have shown that derivatives of 1,3,4-thiadiazole, a component structurally related to the subject compound, have demonstrated promising anticonvulsant activities. These findings come from the development of quality control methods for promising anticonvulsant substances, highlighting the potential of such compounds in treating seizures and offering a basis for further preclinical studies. The methods developed for these derivatives involve various spectroscopic techniques, indicating their significant physical-chemical properties and spectral characteristics for quality control and standardization in medicinal applications (Sych et al., 2018).
Antimicrobial and Antifungal Properties
Compounds containing the thiazole ring, akin to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide, have been synthesized and evaluated for their antimicrobial and antifungal effects. Research into 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring reveals these compounds exhibit inhibitory action against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This underscores the therapeutic potential of thiazole derivatives in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Antiviral Agents
Thiazolides, closely related to our compound of interest, are recognized for their broad-spectrum anti-infective capabilities against viruses, including hepatitis B virus (HBV). The synthesis and activity studies of thiazolides against HBV replication present an innovative approach to combating viral infections. The findings suggest that certain thiazolides, by modifying their structure, could serve as potent and selective inhibitors of viral replication, offering new avenues for antiviral therapy (Stachulski et al., 2011).
Mecanismo De Acción
Target of Action
Similar benzofuran derivatives have been found to interact with various biological targets, including cancer cells .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Similar benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Propiedades
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-26-14-5-6-16-12(8-14)9-17(27-16)15-10-28-19(20-15)21-18(23)11-3-2-4-13(7-11)22(24)25/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVCQANXNPGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

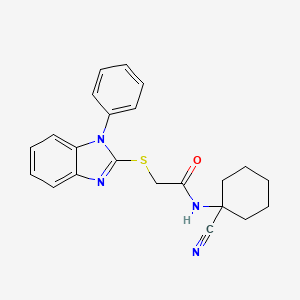
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)
![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
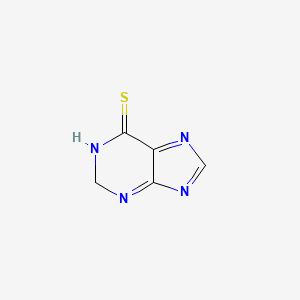
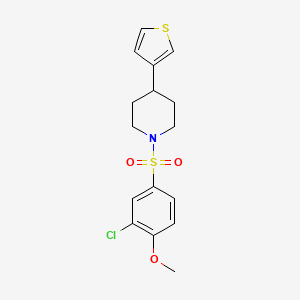
![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)
![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)

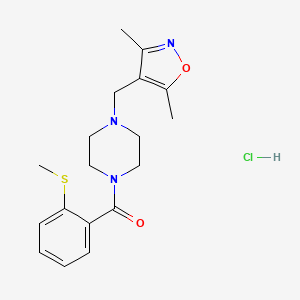
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)
